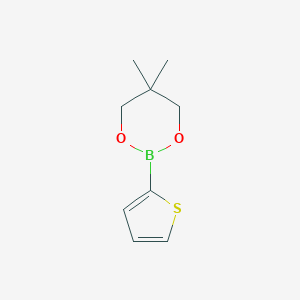

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

Vue d'ensemble

Description

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C9H13BO2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborinane ring. This ring is substituted at the 2-position with a thiophen-2-yl group and at the 5-position with two methyl groups .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 196.08 . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Applications De Recherche Scientifique

Antimicrobial Activity : Synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates showed moderate antimicrobial activity (Babu, Prasad, Reddy, & Raju, 2008).

Conformational Study : NMR and IR spectroscopy were used to study the conformation of bis(5,5-dimethyl-2-X-1,3,2-dioxaphosphorinan-2-yl) sulfanes and polysulfanes (Kombert & Grossmann, 1993).

Crystal Structure Analysis : X-ray crystal structure determination of 2,2-difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane revealed a nearly planar 1,3,2-dioxaborinane ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Spectroscopic Study : Spectroscopic study on 5,5- Dimethyl-2-thio-2-phenoxy- and 5,5-dimethyl-2-thio-2-ethoxy-1,3,2-dioxaphosphorinanes showed a three-component equilibrium in their conformations (Shakirov, Shagidullin, & Arshinova, 1990).

Synthesis of Symmetrical Trisulfides : A method for the synthesis of symmetrical trisulfides based on (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives was developed (Lach & Witt, 2014).

Preparation of Unsymmetrical Diaryl Disulfides : A method for the synthesis of unsymmetrical diaryl disulfides based on 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide was developed (Demkowicz, Rachon, & Witt, 2008).

Nickel Precatalysts for Cross-Coupling : Air-stable nickel precatalysts for cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature were synthesized, involving 5,5-dimethyl-1,3,2-dioxaborinane-2-yl derivatives (Jezorek et al., 2014).

Stereochemistry of Cyclic Organophosphorus Compounds : A study on the crystal and molecular structure of meso-bis-(4,6-dimethyl-2-thio-1,3,2-dioxaphosphorinane-2-yl)-oxide derived from racemic pentane-2,4-diol was conducted (Mikołajczyk, Ziemnicka, Wieczorek, & Karolak‐Wojciechowska, 1984).

Safety and Hazards

The safety information for 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCFQKMFRXSPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473106 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355408-55-8 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.